Benzyl ethyl phenylphosphonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
60051-31-2 |
|---|---|
Molecular Formula |
C15H17O3P |
Molecular Weight |
276.27 g/mol |
IUPAC Name |
[ethoxy(phenyl)phosphoryl]oxymethylbenzene |
InChI |
InChI=1S/C15H17O3P/c1-2-17-19(16,15-11-7-4-8-12-15)18-13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3 |
InChI Key |
GUWDMFLFDNKNNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Iii. Reaction Pathways, Mechanisms, and Transformations of Benzyl Ethyl Phenylphosphonate
Photochemical Transformations and Radical Reactions
Beyond hydrolytic degradation, Benzyl (B1604629) ethyl phenylphosphonate (B1237145) can be transformed by photochemical processes, particularly upon exposure to ultraviolet (UV) light. These reactions often involve high-energy intermediates, including radicals.
Organophosphorus compounds can undergo photodecomposition through direct photolysis or indirect photo-oxidation. researchgate.net Direct photolysis occurs when the molecule itself absorbs UV radiation, leading to the cleavage of its chemical bonds. The likely points of cleavage in Benzyl ethyl phenylphosphonate would be the P-O or C-O bonds of the ester groups.
Indirect photodecomposition can be initiated by photosensitizers or photocatalysts (such as TiO₂) present in the medium. nih.govmdpi.com Upon UV irradiation, these substances can generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). conicet.gov.ardiva-portal.org These radicals are powerful oxidizing agents that can attack the phosphonate (B1237965) molecule, leading to its degradation. diva-portal.org
A study on the photodecomposition of the similar compound Inezin (S-benzyl O-ethyl phenylphosphonothiolate) in n-hexane under UV light identified two primary initial pathways: cleavage of the P-S bond and isomerization to a thionate. nih.gov By analogy, potential photodecomposition pathways for this compound could include:
Homolytic cleavage of the P-O-C bonds.
Rearrangement reactions.
Oxidation of the phenyl and benzyl rings by ROS.
| Pathway | Description | Potential Products from this compound |
|---|---|---|
| Direct Photolysis | Cleavage of bonds upon direct absorption of UV light. | Phenylphosphonic acid monoesters, Phenylphosphonic acid, Benzyl alcohol, Ethanol (B145695), Benzene, Toluene. |
| Indirect Photo-oxidation | Degradation initiated by reactive oxygen species (e.g., •OH). | Hydroxylated aromatic compounds, further oxidation products (e.g., benzoic acid), and cleavage products. nih.gov |
The absorption of UV light can induce homolytic cleavage of the weakest bonds in the molecule. The benzyl C-O bond is a likely candidate for such cleavage due to the stability of the resulting benzyl radical. This would generate a benzyl radical and an ethyl phenylphosphonate radical.
Path 1: Homolytic C-O Cleavage C₆H₅P(O)(OC₂H₅)(OCH₂C₆H₅) + hν → C₆H₅P(O)(OC₂H₅)O• + •CH₂C₆H₅
These initial radical intermediates can then participate in a cascade of secondary reactions, such as hydrogen abstraction from the solvent, recombination, or further fragmentation.
Rearrangement Reactions and Isomerizations
Rearrangement and isomerization reactions represent significant pathways for modifying the core structure of phosphonate compounds, often leading to novel molecular scaffolds. These transformations can involve intramolecular atom or group migration, resulting in constitutional or stereochemical isomers.
The nih.govacs.org-Wittig rearrangement is a valuable carbon-carbon bond-forming reaction, traditionally applied to aryl benzyl ethers. mdpi.comresearchgate.net However, this reaction often requires strongly basic conditions, limiting its compatibility with various functional groups. mdpi.comresearchgate.net Recent research has demonstrated that incorporating a phosphonamidate group on the aryl ring can facilitate the rearrangement under milder conditions. mdpi.comresearchgate.net
Specifically, a series of O-ethyl-N-butylphenylphosphonamidates bearing a benzyl ether substituent at the para or meta position have been shown to undergo a successful Wittig rearrangement. mdpi.com When treated with n-butyllithium in tetrahydrofuran (THF) at room temperature, these derivatives rearrange to form novel phosphonamidate-substituted diarylmethanols in moderate to good yields. mdpi.comresearchgate.net This transformation highlights the activating role of the phosphonamidate moiety in promoting the key carbanion formation and subsequent migration. In contrast, the ortho-substituted isomer does not yield the expected rearrangement product, instead undergoing cyclisation to form 1,3-benzoxaphospholanes. mdpi.com
Table 1: Wittig Rearrangement of a Benzyloxyphenylphosphonamidate Derivative
| Starting Material | Reagent/Conditions | Product | Yield |
|---|
Isomerization is a key transformation observed in the photodecomposition of certain thiophosphonates. For instance, S-benzyl O-ethyl phenylphosphonothiolate, a thiolophosphonate (P=O, P-S-C linkage), undergoes isomerization to its thionate counterpart, O-benzyl O-ethyl phenylphosphonothionate (P=S, P-O-C linkage), upon irradiation with ultraviolet (UV) light. This reaction involves the intramolecular migration of the benzyl group from the sulfur atom to one of the oxygen atoms of the phosphoryl group.
This isomerization is a critical initial step in the photochemical degradation pathway of the parent compound. Following this rearrangement, the thionate isomer can be further transformed through oxidation of the P=S bond to its oxygen analogue, O-benzyl O-ethyl phenylphosphate (P=O, P-O-C linkage).
Nucleophilic and Electrophilic Reactivity at the Phosphorus Center
The phosphorus atom in this compound is electrophilic due to the electron-withdrawing nature of the attached oxygen and phenyl groups. This characteristic makes it susceptible to attack by various nucleophiles, leading to substitution and functionalization reactions that are central to its chemistry.
Oxygen Nucleophiles: The most common reaction with an oxygen nucleophile is hydrolysis, which can be catalyzed by either acid or base. nih.gov During hydrolysis, a nucleophilic attack by a water molecule or a hydroxide ion occurs on the phosphorus atom of the P=O unit. nih.gov This process typically proceeds via an associative addition-elimination mechanism, leading to the cleavage of a P-O ester bond and the formation of the corresponding phosphonic acid or its salt. nih.gov Under acidic conditions, the mechanism can be more complex, with the possibility of either P-O (AAc2) or C-O (AAl1) bond cleavage, depending on the stability of the potential carbocation formed from the ester group. nih.govresearchgate.net For benzyl esters, the AAl1 pathway is often supported due to the stability of the benzyl carbocation. researchgate.netreddit.com
Sulfur Nucleophiles: The reaction of elemental sulfur with phosphine (B1218219) nucleophiles is well-documented, leading to phosphine sulfides. nih.gov While specific studies on this compound reacting with external sulfur nucleophiles are less common, the phosphorus center is expected to be susceptible to attack by soft nucleophiles like thiols or sulfides, potentially leading to the displacement of one of the ester groups to form thiophosphonates.
Carbon Nucleophiles: Organometallic reagents, such as Grignard reagents (R-MgX), act as potent carbon-based nucleophiles that can attack the electrophilic phosphorus center. nih.govmasterorganicchemistry.comlibretexts.orgaskthenerd.com For example, the synthesis of P-chiral phosphonates has been achieved by reacting phosphonothioate precursors with Grignard reagents. nih.gov In a representative reaction, benzylmagnesium chloride attacks the phosphorus center of (Rp)-O-menthyl S-ethyl phenylphosphonothioate, displacing the S-ethyl group to form (SP)-Menthyl benzyl(phenyl)phosphonate. nih.gov This demonstrates a direct method for forming a new phosphorus-carbon bond through nucleophilic substitution. nih.govsemanticscholar.org
The functionalization of the phosphonate core primarily occurs through nucleophilic substitution at the phosphorus atom. These reactions typically follow an associative, two-step addition-elimination mechanism that proceeds through a transient pentacoordinate phosphorane intermediate. researchgate.net
Substituent Exchange: The lability of the ester groups allows for their exchange with other functionalities. For instance, the reaction with amines can displace an alkoxide or a halide from a related phosphonochloridate to form phosphonamidates. This exchange allows for the introduction of nitrogen-based substituents, altering the compound's chemical properties.
Functionalization via P-O-C Cleavage: Beyond direct attack at the phosphorus center, functionalization can also be achieved by cleaving the ester bonds. A key example is the selective dealkylation or debenzylation of phosphonate esters. Under acidic conditions, the benzyl group can be selectively removed. nii.ac.jp The proposed mechanism involves the initial protonation of the phosphoryl oxygen, followed by a unimolecular (SN1-type) cleavage of the carbon-oxygen bond to generate a stable benzyl cation and the monosubstituted phosphonic acid. nii.ac.jp This selective cleavage is a powerful tool for synthesizing phosphonic acid derivatives that would be difficult to obtain otherwise.
Table 2: Reactivity of the Phosphorus Center with Various Nucleophiles
| Nucleophile Type | Example Reagent | Reaction Type | Resulting Functional Group |
|---|---|---|---|
| Oxygen | Hydroxide (OH⁻) | Hydrolysis | Phosphonic Acid Salt |
| Carbon | Grignard Reagent (R-MgX) | C-P Bond Formation | Alkyl/Aryl Phosphinate |
Iv. Computational and Theoretical Investigations in Benzyl Ethyl Phenylphosphonate Chemistry
Quantum Chemical Studies on Molecular Structure and Conformation
Quantum chemical methods, such as Density Functional Theory (DFT), are frequently employed to investigate the three-dimensional arrangement of atoms in a molecule and the relative energies of its different spatial orientations (conformers).
The conformational flexibility of benzyl (B1604629) ethyl phenylphosphonate (B1237145) arises from the rotation around several single bonds, including the P-O, P-C, and C-O bonds. A comprehensive conformational analysis involves systematically rotating these bonds and calculating the corresponding energy of the molecule. The results of these calculations are typically visualized in a potential energy surface, where energy minima correspond to stable conformers.
Table 1: Hypothetical Relative Energies of Benzyl Ethyl Phenylphosphonate Conformers This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.
| Conformer | Dihedral Angle (C-P-O-C) | Relative Energy (kcal/mol) |
| A | 60° | 0.0 |
| B | 180° | 1.5 |
| C | -60° | 0.2 |
Data is hypothetical and for illustrative purposes.
The precise geometry of this compound, including bond lengths, bond angles, and dihedral angles, can be accurately predicted using quantum chemical calculations. These theoretical predictions can be compared with experimental data from X-ray crystallography of related compounds to validate the computational model.
For instance, the crystal structure of a similar P-chiral compound, (S P)-Menthyl benzyl(phenyl)phosphonate, reveals key geometric parameters around the phosphorus center nih.gov. In this related structure, the phenyl rings were found to be inclined at a dihedral angle of 3.2 (3)° nih.gov. For this compound, computational methods would be used to determine the preferred dihedral angles that define the spatial arrangement of the substituents.
Table 2: Selected Predicted Bond Geometries for this compound This table presents typical bond lengths and angles for organophosphorus compounds and would be refined by specific calculations for this compound.
| Parameter | Predicted Value |
| P=O Bond Length | ~1.48 Å |
| P-O (ethyl) Bond Length | ~1.60 Å |
| P-C (phenyl) Bond Length | ~1.80 Å |
| P-C (benzyl) Bond Length | ~1.83 Å |
| O-P-C Bond Angle | ~105-110° |
| C-P-C Bond Angle | ~105-110° |
Data is based on general values for similar compounds and requires specific computational verification.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the step-by-step mechanism of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This allows for the determination of the most likely reaction pathway and the identification of the rate-determining step.
For example, in a nucleophilic substitution reaction at the phosphorus center, computational studies can help to distinguish between a concerted (SN2-like) mechanism and a stepwise mechanism involving a pentacoordinate intermediate. DFT calculations have been successfully applied to study the mechanism and regioselectivity of reactions involving other phosphonates, providing a framework for how such investigations would be conducted for this compound.
Prediction of Stereochemical Outcomes and Enantiomeric Excess
This compound possesses a chiral phosphorus center, meaning it can exist as two non-superimposable mirror images (enantiomers). Computational chemistry can be instrumental in predicting the stereochemical outcome of reactions that form this chiral center.
By modeling the transition states leading to the formation of each enantiomer, their relative energies can be calculated. According to transition state theory, the difference in the activation energies for the formation of the two enantiomers is related to the enantiomeric excess (ee) of the product. This approach has been used to understand and predict the stereoselectivity in various asymmetric syntheses of P-chiral compounds. While specific calculations for this compound are not detailed in the provided search results, the methodology is well-established for other chiral phosphonates mdpi.commdpi.comnih.gov.
Structure-Reactivity and Structure-Selectivity Correlations
Computational chemistry can be used to establish correlations between the molecular structure of this compound and its chemical reactivity or selectivity. By systematically modifying the structure of the molecule (e.g., by introducing different substituents on the phenyl ring) and calculating various electronic and steric parameters, quantitative structure-activity relationships (QSAR) and quantitative structure-selectivity relationships (QSSR) can be developed.
These correlations can help in understanding how changes in the molecular structure affect the compound's properties and in designing new phosphonates with desired reactivity. For example, the electronic properties of the substituents on the phenyl ring can influence the electrophilicity of the phosphorus atom, thereby affecting the rate of nucleophilic attack. Computational studies on other phosphonates have shown that molecular descriptors derived from DFT calculations can be correlated with their biological activity or toxicity nih.govresearchgate.net.
V. Advanced Analytical Methodologies for Characterization and Quantification
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural verification of benzyl (B1604629) ethyl phenylphosphonate (B1237145). Analysis of ¹H, ¹³C, and ³¹P NMR spectra provides unambiguous evidence of the compound's constitution and stereochemistry.
The chemical shifts (δ) in NMR spectra are highly sensitive to the electronic environment of each nucleus, allowing for the identification of the distinct chemical groups within the molecule: the benzyl moiety, the ethyl ester group, and the phenyl group directly attached to phosphorus. While specific experimental data for benzyl ethyl phenylphosphonate is not widely published, a detailed analysis can be extrapolated from closely related structures, such as diethyl benzylphosphonate, and established chemical shift principles. rsc.org
¹H NMR: The proton spectrum is expected to show characteristic signals for each functional group. The aromatic protons of the phenyl and benzyl groups would typically appear in the downfield region of approximately 7.2-7.5 ppm. The benzylic methylene (B1212753) protons (P-CH₂-Ph) are anticipated to resonate as a doublet around 3.1-3.3 ppm due to coupling with the phosphorus nucleus. rsc.org The methylene protons of the ethyl ester group (-O-CH₂-CH₃) would likely appear as a multiplet around 4.0-4.3 ppm, and the terminal methyl protons (-CH₃) would be observed as a triplet further upfield, around 1.2-1.4 ppm. rsc.org
¹³C NMR: The carbon spectrum provides information on the carbon skeleton. The aromatic carbons of the two phenyl rings would generate multiple signals between approximately 125 and 135 ppm. The benzylic carbon (P-CH₂) is expected around 33-35 ppm, showing a significant coupling to the phosphorus atom. rsc.org The ethyl group carbons would appear at about 62 ppm for the O-CH₂ carbon and 16 ppm for the -CH₃ carbon, both exhibiting P-C coupling. rsc.org
³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. For phosphonates of this type, a single resonance is expected. In the case of the analogous diethyl benzylphosphonate, the ³¹P chemical shift is observed at approximately +26 ppm (relative to 85% H₃PO₄). rsc.org The chemical shift for this compound is expected to be in a similar range, typically between +20 and +30 ppm, which is characteristic for tetracoordinated phosphorus(V) centers in phosphonates. mdpi.comresearchgate.net
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic (C₆H₅-P, C₆H₅-CH₂) | 7.2 - 7.5 | Complex multiplet pattern. |
| Ethyl Methylene (O-CH₂) | 4.0 - 4.3 | Multiplet due to H-H and H-P coupling. | |
| Benzylic Methylene (P-CH₂) | 3.1 - 3.3 | Doublet due to coupling with ³¹P. rsc.org | |
| Ethyl Methyl (CH₃) | 1.2 - 1.4 | Triplet due to coupling with adjacent CH₂. | |
| ¹³C | Aromatic Carbons | 125 - 135 | Multiple signals, all coupled to ³¹P. |
| Ethyl Methylene (O-CH₂) | ~62 | Doublet due to ²J(P,C) coupling. rsc.org | |
| Benzylic Methylene (P-CH₂) | 33 - 35 | Doublet due to ¹J(P,C) coupling. rsc.org | |
| Ethyl Methyl (CH₃) | ~16 | Doublet due to ³J(P,C) coupling. rsc.org | |
| ³¹P | Phosphonate (B1237965) (P=O) | +20 to +30 | Referenced to 85% H₃PO₄. rsc.orgmdpi.com |
Spin-spin coupling provides valuable data on the connectivity of atoms. The magnitude of the coupling constant (J), measured in Hertz (Hz), is related to the number of bonds separating the coupled nuclei.
¹J(P,C): The one-bond coupling between phosphorus and the directly attached benzylic and phenyl carbons is typically large, often exceeding 100 Hz. For example, in diethyl benzylphosphonate, the ¹J(P,C) for the benzylic carbon is approximately 137 Hz. rsc.org
²J and ³J (P,C and P,H): Two- and three-bond couplings are smaller but highly informative. The ²J(P,H) coupling between the phosphorus nucleus and the benzylic protons (P-CH₂) results in the characteristic doublet signal in the ¹H NMR spectrum, with a coupling constant typically in the range of 21-22 Hz. rsc.org Similarly, the carbons and protons of the ethyl ester group exhibit ²J and ³J couplings to phosphorus, which aids in their assignment. rsc.org
Stereochemistry: For chiral phosphonates, NMR in the presence of chiral solvating agents can be used to differentiate enantiomers. The two enantiomers form diastereomeric complexes with the chiral agent, which may lead to the appearance of two distinct signals in the ³¹P NMR spectrum, allowing for the determination of enantiomeric excess. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural insights from the fragmentation patterns of the compound. Under electron ionization (EI), the this compound molecule is expected to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) confirms the molecular weight.
The fragmentation of organophosphorus compounds is often directed by the phosphorus center and the stability of the resulting fragments. nih.gov For this compound, the fragmentation is predictable. A primary and often dominant fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic C-P bond to form the highly stable benzyl cation, which rearranges to the tropylium (B1234903) ion at m/z 91. pharmacy180.com This ion frequently corresponds to the base peak in the spectrum. Other significant fragmentation pathways involve the loss of the ethoxy group (-OC₂H₅) or the entire ethyl group (-C₂H₅), as well as cleavages of the phenyl ring from the phosphorus atom. pharmacy180.comlibretexts.orgwikipedia.org
| m/z Value | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 276 | Molecular Ion [M]⁺ | [C₁₅H₁₇O₃P]⁺ | Corresponds to the molecular weight of the compound. |
| 247 | [M - C₂H₅]⁺ | [C₁₃H₁₂O₃P]⁺ | Loss of the ethyl radical. |
| 231 | [M - OC₂H₅]⁺ | [C₁₃H₁₂O₂P]⁺ | Loss of the ethoxy radical. |
| 185 | [M - C₇H₇]⁺ | [C₈H₁₀O₃P]⁺ | Loss of the benzyl radical. |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, often the base peak. pharmacy180.com |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation. |
Chromatographic Techniques for Separation and Purity
Chromatographic methods are paramount for separating this compound from reaction impurities, assessing its purity, and resolving its enantiomers.
This compound possesses a chiral phosphorus center, meaning it exists as a pair of enantiomers. High-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the most effective method for their separation and quantification. researchgate.netresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), have demonstrated broad applicability and high efficiency in resolving enantiomers of various organophosphonate compounds. researchgate.net
The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. researchgate.net This interaction, which can involve hydrogen bonding, dipole-dipole, and π-π interactions, differs in stability for the two enantiomers, leading to different retention times. researchgate.net The mobile phase typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695), with the exact ratio optimized to achieve baseline separation. researchgate.net
Gas-liquid chromatography (GLC), also known as gas chromatography (GC), is a powerful technique for the analysis of volatile and thermally stable compounds. drawellanalytical.com While direct analysis of some higher molecular weight phosphonates can be challenging due to their polarity and lower volatility, GC is a primary method for analyzing related volatile starting materials, byproducts, or degradation products. analysis.rsepa.gov
For the analysis of organophosphorus compounds, phosphorus-specific detectors are often employed to enhance selectivity and sensitivity. epa.gov The Flame Photometric Detector (FPD), which is highly sensitive to phosphorus-containing compounds, or the Nitrogen-Phosphorus Detector (NPD) are commonly used. epa.gov The choice of GC column is also critical; columns with a 5% phenyl polysiloxane stationary phase are frequently used for the separation of organophosphorus pesticides and related compounds, as they provide good resolution and thermal stability. analysis.rscromlab-instruments.es In cases where the analyte has low volatility, derivatization to a more volatile species may be employed prior to GC analysis. nih.gov
Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and effective technique used to monitor the progress of chemical reactions, such as the synthesis of this compound (e.g., via the Michaelis-Arbuzov reaction). umich.edurjpbcs.comanalyticaltoxicology.com This method allows for the qualitative assessment of the consumption of starting materials and the formation of the product over time. rsc.org
The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. umich.edursc.org The plate is then placed in a sealed chamber containing a suitable mobile phase, a solvent system such as a mixture of hexane and ethyl acetate. rsc.org As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. umich.edu
Visualization of the separated spots is often achieved using UV light, under which aromatic compounds like this compound appear as dark spots on a fluorescent background. umich.edursc.org Alternatively, chemical stains can be employed. For organophosphorus compounds, a common stain is a phosphomolybdic acid solution or an ammonium (B1175870) molybdate-based spray, which reacts to form colored spots upon heating, specifically indicating the presence of phosphate (B84403) or phosphonate moieties. rsc.orgorgsyn.orgresearchgate.net
By comparing the spot of the reaction mixture with spots of the pure starting materials, one can track the disappearance of reactants and the appearance of the product spot. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for each compound in a given TLC system and helps in identifying the product. umich.edu
Table 1: Illustrative TLC Monitoring of a Synthesis Reaction
The following interactive table shows hypothetical data from monitoring a reaction to synthesize this compound at different time points.
| Time Point | Starting Material Spot | Product Spot | Reaction Mixture | Product Rf Value* |
| 0 hr | Present | Absent | Single spot (reactant) | - |
| 2 hr | Present (faint) | Present | Two spots | 0.45 |
| 4 hr | Absent | Present (strong) | Single spot (product) | 0.45 |
*Calculated in a 3:1 Hexane:Ethyl Acetate solvent system on a silica gel plate.
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. For organophosphorus compounds like this compound, single-crystal X-ray diffraction can provide unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry at the phosphorus center. iucr.org
The data obtained reveals critical structural parameters. For the analog (SP)-Menthyl benzyl(phenyl)phosphonate, the phosphorus center adopts an irregular tetrahedral geometry. iucr.org The analysis also confirms the relative orientations of the phenyl, benzyl, and alkoxy groups attached to the phosphorus atom. iucr.org Such studies are crucial for understanding intermolecular interactions, like hydrogen bonds, and packing arrangements in the crystal lattice. iucr.org
Table 2: Representative Crystallographic Data for a Benzyl(phenyl)phosphonate Analog
This table presents the single-crystal X-ray diffraction data for (SP)-Menthyl benzyl(phenyl)phosphonate, a compound structurally similar to this compound. iucr.org
| Parameter | Value |
| Chemical Formula | C₂₃H₃₁O₂P |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | |
| a | 12.4777 (11) Å |
| b | 5.7970 (7) Å |
| c | 15.4190 (19) Å |
| β | 100.727 (1)° |
| Volume (V) | 1095.8 (2) ų |
| Molecules per unit cell (Z) | 2 |
Spectroscopic Methods for Functional Group Identification (e.g., IR)
Infrared (IR) spectroscopy is a powerful and widely used technique for the identification of functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, producing a spectrum that serves as a molecular "fingerprint". pressbooks.pub
For this compound, the IR spectrum provides clear evidence for its key structural features. The most characteristic absorption is the strong P=O (phosphoryl) stretch, which is typically one of the most intense peaks in the spectrum for pentavalent phosphorus compounds. researchgate.net Other important absorptions include those for the P-O-C (phosphorus-ester) linkages, the aromatic C-H and C=C bonds of the phenyl and benzyl groups, and the aliphatic C-H bonds of the ethyl and benzyl moieties. libretexts.orgnist.gov
By analyzing the specific wavenumbers of these absorption bands, one can confirm the presence of all the expected functional groups, thereby verifying the identity of the compound. pressbooks.pub
Table 3: Characteristic Infrared Absorption Bands for this compound
This interactive table details the principal functional groups of this compound and their corresponding, characteristic absorption regions in an IR spectrum. nist.gov
| Functional Group | Bond Type | Characteristic Absorption (cm⁻¹) | Intensity |
| Phosphoryl | P=O | ~1250 | Strong |
| Phosphorus-Ester | P-O-C (Alkyl) | ~1030-1050 | Strong |
| Aromatic | C-H (stretch) | ~3030-3080 | Medium-Weak |
| Aromatic | C=C (stretch) | ~1450-1600 | Medium-Weak |
| Aliphatic | C-H (stretch) | ~2870-2980 | Medium |
| Benzyl Group | C-H (bend, out-of-plane) | ~700-750 | Strong |
Vi. Research Frontiers in Phosphonate Based Materials and Synthetic Applications
Phosphonates as Reagents in Organic Synthesis
Phosphonates are a versatile class of organophosphorus compounds with a broad range of applications in synthetic chemistry. Their unique reactivity, stemming from the phosphorus-carbon bond, allows them to serve as key reagents in various transformations, including the formation of carbon-carbon bonds and as components in advanced catalytic systems.
A primary application of phosphonates in organic synthesis is in olefination reactions, most notably the Horner-Wadsworth-Emmons (HWE) reaction. alfa-chemistry.comwikipedia.org This reaction is a modification of the traditional Wittig reaction and involves the use of a phosphonate (B1237965) carbanion (a stabilized phosphorus ylide) to convert aldehydes or ketones into alkenes, typically with a high degree of stereoselectivity for the (E)-alkene. wikipedia.orgorganic-chemistry.org
The mechanism of the HWE reaction begins with the deprotonation of the phosphonate at the α-carbon position by a base, forming a nucleophilic carbanion. wikipedia.orgyoutube.com This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone, which is the rate-limiting step. wikipedia.orgarkat-usa.org This leads to the formation of an oxaphosphetane intermediate, which subsequently decomposes to yield the alkene and a water-soluble dialkyl phosphate (B84403) salt. wikipedia.orgyoutube.com
The HWE reaction offers several advantages over the classic Wittig reaction. The phosphonate carbanions are generally more nucleophilic than the corresponding phosphonium (B103445) ylides, allowing them to react with a wider range of carbonyl compounds, including ketones. alfa-chemistry.com Furthermore, the byproduct is a phosphate salt that can be easily removed by aqueous extraction, simplifying product purification. organic-chemistry.org
The reaction rate is significantly influenced by the nature of substituents on both the phosphonate and the aldehyde. Kinetic studies have shown that electron-withdrawing groups on the benzaldehyde (B42025) reactant accelerate the reaction, while electron-donating groups slow it down. arkat-usa.org
| Temperature (°C) | Hammett Equation | Reaction Constant (ρ) | Correlation Coefficient (γ) |
|---|---|---|---|
| 27.0 | logk = 2.05σ + 1.15 | 2.05 | 0.992 |
| 35.4 | logk = 1.85σ + 1.42 | 1.85 | 0.988 |
| 45.4 | logk = 1.64σ + 1.57 | 1.64 | 0.996 |
The phosphonate group's ability to coordinate with metal ions makes phosphonate-containing molecules valuable ligands in transition metal catalysis. scispace.comichem.md These ligands can be used to create hybrid metal phosphonate materials that serve as heterogeneous catalysts for a variety of organic transformations. scispace.com The coordination properties of the phosphonate moiety allow for the synthesis of well-defined catalytic structures with applications in coupling reactions, reductions, and oxidations. scispace.com
Phosphonate-based ligands have been successfully incorporated into catalysts for several key reactions:
Suzuki-Miyaura Cross-Coupling: Heterogeneous catalysts containing phosphonate moieties have been developed for this important carbon-carbon bond-forming reaction, which couples aryl boronic acids with aryl halides. scispace.com
Hydrogenation Reactions: Rhodium complexes featuring phosphonate-containing bipyridine ligands supported on titanium oxide have shown chemoselective catalytic efficiency in the hydrogenation of unsaturated carbon-carbon bonds. scispace.com
| Catalyst Type | Reaction Catalyzed | Reference |
|---|---|---|
| Palladium-Phosphonate Complexes | Suzuki-Miyaura Cross-Coupling | scispace.com |
| Rhodium-Phosphonate Bipyridine on TiO₂ | Chemoselective Hydrogenation of C=C bonds | scispace.com |
| Zirconium Phosphonate (Zr-DTMP) | Reduction of 5-hydroxymethylfurfural | scispace.com |
The synthesis of these catalysts often involves combining metal salts with suitable phosphonate ligands, sometimes through hydrothermal or solvothermal methods, to create materials with specific structures and morphologies. scispace.comstmarytx.edu The presence of the phosphonate group can also influence the solubility of the resulting metal complexes, potentially enabling their use as catalysts in aqueous media. ichem.md
In addition to their role in metal-based catalysis, phosphonates are integral to the field of organocatalysis, where small organic molecules are used to catalyze chemical reactions. worldscientific.comacs.org Enantioselective organocatalysis has emerged as an efficient method for producing chiral phosphonates, which are of significant interest due to their potential biological activities. worldscientific.commdpi.com
Phosphonates participate in several key organocatalytic reactions:
Phospha-Michael Addition: This reaction involves the conjugate addition of a phosphonate to an α,β-unsaturated carbonyl compound. mdpi.com
Phospha-Aldol (Pudovik) Reaction: This is the hydrophosphonylation of carbonyl compounds, analogous to the aldol (B89426) reaction, which yields α-hydroxyphosphonates. mdpi.comunl.pt
Phospha-Mannich Reaction: This three-component reaction involves an aldehyde, an amine, and a phosphite (B83602) to produce α-aminophosphonates. mdpi.com
These reactions leverage chiral organocatalysts, such as derivatives of prolinol, to achieve high yields and enantioselectivity. mdpi.com The development of these methods has expanded the toolkit for synthesizing optically active phosphonic acid derivatives. unl.pt Furthermore, organocatalysts like camphor (B46023) sulfonic acid have been employed to accelerate the synthesis of α-hydroxy and α-amino phosphonates, sometimes under solvent-free conditions. rsc.org
Metal Phosphonate Hybrid Materials and Frameworks
Metal phosphonates (MPs) are a class of inorganic-organic hybrid polymers formed by the coordination of phosphonate ligands to metal ions. mdpi.com These materials have garnered significant interest due to their exceptional chemical and thermal stability, which can be attributed to the strong coordination affinity between the hard phosphonate oxygen atoms and metal centers. mdpi.comnih.gov
The synthesis of metal phosphonates is typically performed under hydrothermal or solvothermal conditions, where reactants are heated in an aqueous solution or other polar solvents for periods ranging from hours to several days. mdpi.comuoc.gr The resulting crystal structures and their dimensionality are influenced by several factors, including the nature of the metal ion (oxidation state, ionic radius), the structure of the organic ligand, and the specific reaction conditions (temperature, pressure, reactant ratios). uoc.gr
A common structural motif in early metal phosphonates is the two-dimensional (2D) layered architecture. mdpi.com In these structures, organic molecules coordinate to a central metal layer via the phosphonate group. mdpi.com However, a significant challenge and a primary goal in the field is the synthesis of open, three-dimensional (3D) frameworks. mdpi.comaconf.org The strong tendency of the phosphonate moiety to bridge metal ions often favors the formation of dense, layered structures, making the creation of porous materials difficult. mdpi.comacs.org Strategies to overcome this include using ligands with multiple phosphonate groups and large organic spacers to prevent the formation of dense layers and encourage the growth of open frameworks. acs.orgnih.gov
The development of porous metal phosphonates (PMPFs) is a key area of research, as porosity is a highly desired property for applications in catalysis, gas adsorption, and separation. acs.orgnih.gov While many metal phosphonates historically exhibited dense, layered structures with minimal to no porosity accessible to gases like nitrogen, recent advances have led to the creation of permanently porous MP materials. mdpi.comnih.gov
The introduction of porosity can be achieved through various synthetic strategies, such as using N,N′-piperazine bismethyl phosphonic acid to create frameworks like MIL-91, or by employing a "house-of-cards" arrangement of layered particles to generate porosity. nih.gov The resulting porous materials can exhibit significant surface areas and pore volumes, making them suitable for gas adsorption. For instance, certain aluminum and titanium-based frameworks display Langmuir surface areas around 500 m²·g⁻¹ and can adsorb nitrogen at 77 K. mdpi.com These hierarchically porous materials can integrate mesoporous and macroporous features, which facilitates transport and enhances adsorption efficiency. rsc.org
| Framework Name/System | Metal Ion(s) | Organic Ligand | Surface Area | Key Feature/Application | Reference |
|---|---|---|---|---|---|
| MIL-91 | Ti(IV), Al(III) | N,N′-piperazine bismethyl phosphonic acid | - | Open-framework structure | nih.gov |
| Al(III)/Ti(IV) Isoreticular Analogues | Al(III), Ti(IV) | Not specified | ~500 m²·g⁻¹ (Langmuir) | N₂ adsorption at 77 K, pore volume of 0.20 cm³·g⁻¹ | mdpi.com |
| Sr-based Framework | Sr(II) | tris-1,3,5-(4-phosphonophenyl)benzene | 146 m²/g (from CO₂ uptake) | Porous despite interpenetrated framework | acs.org |
| STA-13 | Y(III), Sc(III), Yb(III), Dy(III) | N,N′-2-methylpiperazinebis(methylenephosphonic acid) | - | Permanently porous lanthanide phosphonate framework | acs.org |
Development of Phosphorus-Containing Functional Materials
Flame Retardant Properties of Organophosphorus Compounds
Organophosphorus compounds are a cornerstone of halogen-free flame retardant technology, prized for their effectiveness and versatile mechanisms of action. researchgate.net Their flame retardancy functions primarily through two distinct pathways: condensed-phase action and gas-phase action. wikipedia.orgbohrium.com The dominant mechanism is largely determined by the chemical structure of the phosphorus compound and the nature of the polymer matrix it is incorporated into. nih.govmoca.net.ua
Condensed-Phase Mechanism This is the most prevalent mode of action for organophosphorus flame retardants (PFRs), particularly for compounds with a higher oxidation state of phosphorus, such as phosphates and phosphonates. acs.orgmdpi.comresearchgate.net The process involves the following key steps during combustion:
Decomposition: Upon heating, the PFR decomposes to produce phosphoric acid or polyphosphoric acid. nih.gov
Dehydration and Crosslinking: The generated acid acts as a catalyst for the dehydration of the polymer. mdpi.com
Char Formation: This process promotes crosslinking within the polymer matrix, leading to the formation of a stable, insulating layer of carbonaceous char on the material's surface. mdpi.comnih.govnih.gov
This char layer serves as a physical barrier that insulates the underlying polymer from the heat of the flame, reduces the release of flammable volatile compounds into the gas phase, and limits the access of oxygen to the polymer surface. mdpi.comnih.gov
Gas-Phase Mechanism The gas-phase mechanism, often referred to as flame poisoning, is typically associated with organophosphorus compounds containing P-C bonds or those with a lower level of oxygenation. acs.orgwikipedia.org In this pathway, the PFR decomposes during pyrolysis to release volatile, phosphorus-containing radical species (such as PO•) into the flame. mdpi.comnih.gov These highly reactive radicals interfere with the high-energy chain reactions of combustion in the gas phase. wikipedia.org They effectively scavenge crucial combustion-propagating radicals, primarily H• and OH•, converting them into less reactive species. bohrium.com This interruption of the radical chain mechanism quenches the flame and reduces heat generation. bohrium.com
The effectiveness and specific mechanism of a PFR can be highly dependent on the host polymer. For instance, a particular phosphonate might act primarily in the condensed phase when used in polycarbonate but exhibit gas-phase activity in acrylonitrile (B1666552) butadiene styrene (B11656) (ABS). wikipedia.org Furthermore, the flame retardant properties of phosphorus compounds can be significantly enhanced through synergistic interactions, most notably with nitrogen-containing compounds, which can act as blowing agents to create a more effective intumescent char layer. mdpi.commdpi.com
| Mechanism | Primary Compound Type | Mode of Action | Key Intermediates | Effect |
| Condensed Phase | Phosphates, Phosphonates | Catalyzes polymer dehydration and crosslinking | Phosphoric/Polyphosphoric Acid | Forms a protective char layer, insulates polymer, reduces fuel release |
| Gas Phase | Compounds with P-C bonds | Radical scavenging in the flame | PO• radicals | Interrupts combustion chain reactions, quenches the flame |
Applications in Polymer Science and Coatings
Organophosphorus compounds, including phosphonates, are highly versatile additives and building blocks in polymer science and coating formulations. Their utility stems from the diverse functionalities they can impart, ranging from improved fire safety to enhanced surface properties. acs.orgmdpi.com
In polymer science , these compounds are widely used as:
Flame Retardants: As detailed previously, organophosphorus compounds are incorporated into a wide array of polymers, such as polyesters, polyamides, and polycarbonates, to enhance their fire resistance. Aryl polyphosphonates are particularly valued for this purpose due to their high thermal stability. researchgate.net
Plasticizers: In polymers like polyvinyl chloride (PVC), organophosphates serve a dual role as both plasticizers and flame retardants, improving flexibility while reducing flammability. acs.org
Polymer Synthesis: Organophosphorus molecules can be used as monomers or initiators in polymerization reactions. For example, benzyl phenylphosphonate (B1237145) derivatives have been studied as thermally latent initiators in the polymerization of epoxy resins. rsc.org Furthermore, incorporating phosphonate groups into a polymer backbone can enhance properties like biocompatibility, making them suitable for biomedical applications such as drug delivery and tissue engineering. nih.gov
In the field of coatings , phosphonates and related compounds offer several key benefits:
Corrosion Inhibitors: Phosphate and phosphonate-based coatings are applied to metal substrates to prevent corrosion. wikipedia.orgacs.org They form a conversion coating that passivates the metal surface, providing a robust barrier against corrosive elements. mdpi.comacs.org Zinc, iron, and manganese phosphates are common pretreatments for steel before painting. wikipedia.org
Adhesion Promoters: Phosphonic acids are effective adhesion promoters, enhancing the bond between a coating and a metal substrate. nih.govmoca.net.ua This improved interfacial adhesion not only increases the durability of the coating but also contributes to superior corrosion resistance. ijset.inresearchgate.net
Dispersing Agents: In water-based paints, condensed phosphates function as excellent dispersing agents. They aid in the wetting of pigments and fillers, preventing agglomeration and ensuring a stable, uniform dispersion with low viscosity. wikipedia.org
UV Curing: Certain organophosphorus compounds, such as the phosphinate TPO-L, act as photoinitiators in ultraviolet (UV) curable systems. They are essential components in UV-curable inks, coatings, and adhesives, where they initiate the polymerization process upon exposure to UV light. bohrium.comperiodicproducts.com
| Application Area | Function | Examples of Compounds/Classes | Benefit |
| Polymer Science | Flame Retardant | Aryl Polyphosphonates | Improved fire safety in polyesters, polyamides |
| Plasticizer | Alkyl Diaryl Phosphates | Increased flexibility and flame resistance in PVC | |
| Polymerization Initiator | Benzyl Phenylphosphonates | Controlled initiation for epoxy resin polymerization | |
| Coatings | Corrosion Inhibitor | Zinc Phosphate, Phosphonic Acids | Protection of metal substrates from corrosion |
| Adhesion Promoter | Phosphonic Acids | Enhanced coating-substrate bond strength | |
| Dispersing Agent | Condensed Phosphates | Stable pigment dispersion in water-based paints | |
| Photoinitiator | Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate | Curing of UV-reactive inks and coatings |
Metal Ion Complexation and Extraction Technologies
The ability of organophosphorus compounds, particularly phosphonates, to form stable complexes with metal ions is a cornerstone of their application in various industrial separation and purification technologies. mdpi.com They are highly effective chelating agents, capable of binding strongly to a wide range of di- and trivalent metal ions. ijset.inwikipedia.org This functionality is exploited in hydrometallurgy, water treatment, and chemical analysis.
Solvent Extraction Solvent extraction is a primary hydrometallurgical technique for separating and purifying metals, and organophosphorus compounds are among the most important commercial extractants used in this process. mdpi.comnih.gov This class of extractants includes phosphonic acids, phosphoric acids (like D2EHPA), and phosphine (B1218219) oxides. mdpi.com The process involves contacting an aqueous solution containing metal ions with an immiscible organic solvent containing the organophosphorus ligand. The ligand selectively complexes with the target metal ions, transferring them from the aqueous phase to the organic phase. The separation is driven by mechanisms such as cation exchange, solvation, or chelation. mdpi.com
Applications in Rare Earth Element (REE) Separation The separation of rare earth elements is a critical and challenging process due to their similar chemical properties. Organophosphorus extractants are indispensable in the industrial-scale separation of REEs. nih.govperiodicproducts.com The subtle differences in the stability of the complexes formed between the organophosphorus ligand and the various REE ions allow for their selective extraction and separation from one another. nih.gov Aminophosphonates have proven to be particularly efficient for the extraction and precipitation of REEs, as well as other valuable elements like thorium and uranium. nih.gov Research is also focused on developing solid-phase extraction materials, such as silica (B1680970) or polymers functionalized with phosphonic acid groups, for the selective recovery of REEs from industrial waste streams and low-grade ores. researchgate.netresearchgate.net
Water Treatment and Industrial Processes As potent chelating agents, phosphonates are widely used in water treatment to control water hardness and prevent the formation of mineral scale in cooling towers, boilers, and desalination systems. ijset.inwikipedia.org By sequestering ions like Ca²⁺ and Mg²⁺, they inhibit the precipitation of insoluble carbonate and sulfate (B86663) salts. wikipedia.org In the textile and paper industries, phosphonates act as peroxide bleach stabilizers by chelating metal ions (e.g., Mn²⁺, Fe³⁺) that would otherwise catalyze the decomposition of hydrogen peroxide. ijset.inwikipedia.org
| Technology | Role of Phosphonate | Target Metal Ions | Industrial Application |
| Solvent Extraction | Extractant/Ligand | Rare Earth Elements, Thorium, Uranium, Base Metals | Hydrometallurgy, Mining, Nuclear Fuel Reprocessing |
| Solid-Phase Extraction | Functional Group on Sorbent | Rare Earth Elements, Heavy Metals | Waste Treatment, Resource Recovery |
| Water Treatment | Chelating Agent/Scale Inhibitor | Ca²⁺, Mg²⁺, Ba²⁺ | Cooling Water Systems, Desalination, Oilfields |
| Bleach Stabilization | Chelating Agent | Mn²⁺, Fe³⁺, Cu²⁺ | Pulp & Paper, Textiles |
| Medicinal Chemistry | Radionuclide Carrier | Radiometals (e.g., for therapy) | Radiopharmaceuticals, Bone Cancer Treatment nih.govacs.org |
Vii. Conclusion and Future Perspectives in Benzyl Ethyl Phenylphosphonate Research
Summary of Key Research Achievements and Methodological Advancements
Research on benzyl (B1604629) phosphonates, including derivatives like Benzyl ethyl phenylphosphonate (B1237145), has led to significant achievements, particularly in synthetic methodologies and the exploration of their applications.
Methodological Advancements in Synthesis:
A notable advancement is the development of sustainable and efficient synthetic protocols. One such method utilizes a potassium iodide/potassium carbonate (KI/K₂CO₃) catalytic system in polyethylene (B3416737) glycol (PEG-400) as a benign solvent. This approach avoids the use of volatile and toxic organic solvents and reactive alkali metals, proceeding smoothly at room temperature to give excellent yields of benzyl phosphonates. frontiersin.orgnih.gov The plausible mechanism involves a Finkelstein reaction to form a benzyl iodide intermediate, followed by nucleophilic displacement by the dialkyl phosphite (B83602). frontiersin.org
Another common synthetic route is the Michaelis-Arbuzov reaction, which involves the reaction of trialkyl phosphites with benzyl halides. smolecule.com Palladium-catalyzed cross-coupling reactions have also been employed for the synthesis of benzylphosphonate derivatives. smolecule.comnih.gov A general synthesis for O,O-dibenzyl phenylphosphonates involves the reaction of phenylphosphonic dichloride with the corresponding benzyl alcohol in the presence of a base like triethylamine. acs.org
Key Research Findings and Applications:
Polymerization Initiators: O,O-dibenzyl phenylphosphonate derivatives have been identified as novel thermally latent initiators for the cationic polymerization of glycidyl phenyl ether (GPE). acs.orgacs.org In the presence of a co-initiator like zinc chloride, these compounds can initiate polymerization at specific temperatures, with the initiator activity being influenced by substituents on the benzyl group. acs.org
Potential Antimicrobial Agents: Diethyl benzylphosphonate derivatives have been synthesized and evaluated for their antimicrobial activity. nih.gov Studies on Escherichia coli strains have shown that these compounds exhibit cytotoxic effects, suggesting their potential as alternatives to conventional antibiotics, which is particularly relevant in the context of increasing antimicrobial resistance. nih.gov
Hydrolysis Studies: The alkaline hydrolysis of dialkyl benzylphosphonates has been investigated to understand their reactivity. The rate of hydrolysis is influenced by the substituents on the phenyl ring and the nature of the alkyl ester groups. sciengine.com These studies provide insights into the electronic effects within the molecule and the mechanism of nucleophilic attack at the phosphorus center. sciengine.com
The following table summarizes a selection of synthetic methods for benzyl phosphonates.
Table 1: Synthetic Methodologies for Benzyl Phosphonates| Starting Materials | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzyl halide, Dialkyl phosphite | KI/K₂CO₃, PEG-400, Room Temperature | Dialkyl benzylphosphonate | Good to Excellent | frontiersin.orgnih.gov |
| Phenylphosphonic dichloride, Benzyl alcohol | Triethylamine, THF, 0°C to Room Temp. | O,O-Dibenzyl phenylphosphonate | 92% | acs.org |
| Benzylphosphonic acid, Triethyl orthoacetate | 90°C, Overnight | Diethyl benzylphosphonate | 98% | nih.gov |
Spectroscopic characterization is crucial for confirming the structure of these compounds. Data for the closely related diethyl benzylphosphonate is available in public databases.
Table 2: Spectroscopic Data for Diethyl Benzylphosphonate
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇O₃P |
| Molecular Weight | 228.22 g/mol |
| CAS Number | 1080-32-6 |
| Key IR Spectral Data | Available in NIST Chemistry WebBook |
Data sourced from the NIST Chemistry WebBook nist.govnist.gov
Identification of Remaining Challenges and Unexplored Avenues
Despite the progress, several challenges and unexplored areas remain in the research of Benzyl ethyl phenylphosphonate and related compounds.
Chirality: Many applications of organophosphorus compounds are dependent on their stereochemistry. The synthesis of P-chiral compounds, such as (S P)-Menthyl benzyl(phenyl)phosphonate, has been reported. nih.gov However, the development of efficient and scalable methods for the asymmetric synthesis of this compound remains a significant challenge.
Limited Application Scope: While applications in polymerization and as potential antimicrobial agents have been identified for related compounds, the full spectrum of the biological and material science applications of this compound itself is yet to be thoroughly investigated.
Reaction Mechanisms: A deeper understanding of the mechanisms of action, particularly in biological systems, is required. For instance, in their role as antimicrobial agents, the precise molecular targets and pathways are not fully elucidated. nih.gov
"Green" Chemistry: Although sustainable synthetic methods are emerging, there is a continuous need to develop even more environmentally benign processes for the synthesis and modification of benzyl phosphonates, minimizing waste and energy consumption. frontiersin.org
Prognosis for Future Contributions to Organophosphorus Chemistry
The future of this compound research is promising, with potential contributions to various sub-fields of organophosphorus chemistry.
Catalysis: Organophosphorus compounds are widely used as ligands in catalysis. The phenyl and benzyl groups of this compound could be functionalized to create novel ligands for transition metal catalysis, potentially leading to new catalytic transformations.
Medicinal Chemistry: The phosphonate (B1237965) moiety is a known pharmacophore. Future research could focus on synthesizing derivatives of this compound as prodrugs or as inhibitors of specific enzymes, expanding their therapeutic potential. smolecule.com
Materials Science: Building on the finding that benzyl phosphonates can act as polymerization initiators, further exploration into their role in creating novel polymers with tailored properties is warranted. acs.orgacs.org Additionally, lanthanide arylphosphonates have been prepared, suggesting possibilities for creating new coordination polymers and materials with interesting optical or magnetic properties. acs.org
Integration of Interdisciplinary Research Approaches
To unlock the full potential of this compound, an integration of interdisciplinary research approaches is essential.
Computational Chemistry: Molecular modeling and theoretical calculations can provide valuable insights into the electronic structure, reactivity, and potential biological activity of this compound and its derivatives. This can guide synthetic efforts and help in the rational design of new compounds with desired properties.
Biochemistry and Microbiology: Collaborative research with biochemists and microbiologists is crucial to systematically evaluate the biological activities of these compounds, understand their mechanisms of action, and explore their potential as pharmaceuticals or agrochemicals.
Polymer and Materials Science: Partnerships with polymer chemists and materials scientists will be key to developing new materials based on this compound, exploring applications in areas such as flame retardants, advanced polymers, and functional coatings.
Q & A
Q. What are the standard synthetic routes for preparing Benzyl ethyl phenylphosphonate, and what key experimental parameters influence yield and purity?
this compound can be synthesized via esterification of phenylphosphonic acid using benzyl and ethyl alcohols under controlled conditions. A common approach involves reacting phenylphosphonic dichloride with benzyl alcohol and ethanol in a stepwise manner, using a base like triethylamine to neutralize HCl byproducts . Key parameters include:
- Temperature : Reactions are typically conducted at 0–5°C to minimize side reactions.
- Solvent : Dry THF or dichloromethane ensures anhydrous conditions, critical for avoiding hydrolysis of intermediates .
- Molar ratios : Excess alcohol (2–3 equivalents per ester group) drives esterification to completion. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity. Yields range from 30–60%, depending on steric hindrance and reaction optimization .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
Structural confirmation requires:
- Multinuclear NMR : <sup>1</sup>H NMR identifies aromatic (δ 7.2–7.8 ppm) and aliphatic protons (ethyl: δ 1.2–1.4 ppm; benzyl CH2: δ 4.5–5.0 ppm). <sup>31</sup>P NMR shows a distinct peak near δ 20–25 ppm for the phosphonate group .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 290.1) .
- Elemental analysis : Validates C, H, and P content within ±0.3% of theoretical values . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or TLC (Rf ~0.5 in ethyl acetate/hexane) .
Advanced Questions
Q. How does the steric and electronic environment of the benzyl and ethyl groups in this compound affect its reactivity in organometallic catalysis?
The benzyl group’s bulkiness increases steric hindrance, limiting coordination to metal centers, while its electron-donating nature enhances electron density at phosphorus, stabilizing metal-phosphonate complexes. Ethyl groups, being smaller, reduce steric interference but offer weaker electronic stabilization. For example, in Cu-catalyzed alkene bromoalkylation, bulky phosphonates like bis(2-isocyanophenyl)phenylphosphonate improve catalytic efficiency by modulating ligand geometry and metal accessibility . Computational studies (DFT) can further quantify these effects by analyzing bond angles and charge distribution .
Q. What strategies can mitigate challenges in isolating and characterizing diastereomers or enantiomers of this compound derivatives?
- Chiral resolution : Use chiral auxiliaries (e.g., menthol esters) or enzymatic methods to separate enantiomers .
- Stereospecific synthesis : Employ asymmetric catalysis (e.g., Michaelis-Arbusov reaction with chiral amines) to directly generate enantiopure phosphonates .
- Dynamic NMR : Analyze diastereomeric splitting in <sup>31</sup>P or <sup>1</sup>H NMR at variable temperatures to distinguish rotamers .
- X-ray crystallography : Resolve absolute configuration using single-crystal data, as demonstrated for benzyl(methyl)phosphinic acid derivatives .
Q. How can computational modeling aid in predicting the reactivity and stability of this compound under varying experimental conditions?
Density Functional Theory (DFT) calculations can:
- Predict hydrolysis rates by modeling transition states in acidic/basic environments.
- Simulate coordination geometries with transition metals (e.g., Cu, Mo) to guide catalyst design .
- Assess thermal stability via bond dissociation energy (BDE) analysis of P–O and C–O bonds . Software like Gaussian or ORCA, combined with crystallographic data (e.g., CCDC entries), validates computational predictions .
Methodological Considerations
- Reproducibility : Document reaction conditions rigorously (e.g., solvent purity, inert atmosphere) and provide full spectral data in supporting information .
- Contradictions : Discrepancies in reported yields (e.g., 29–57% in similar syntheses ) may arise from subtle variations in workup procedures or reagent quality. Always cross-validate with independent methods.
- Safety : Handle benzyl chloride (lachrymator) and triphenylphosphine (toxic) in fume hoods with appropriate PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
